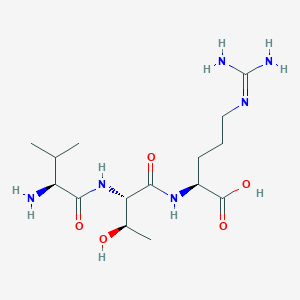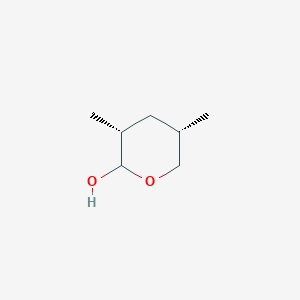
2H-Pyran-2-ol, tetrahydro-3,5-dimethyl-, (3R,5S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyran-2-ol, tetrahydro-3,5-dimethyl-, (3R,5S)- is an organic compound with the molecular formula C7H14O2 It is a derivative of tetrahydropyran, featuring hydroxyl and methyl groups at specific positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-ol, tetrahydro-3,5-dimethyl-, (3R,5S)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of dihydropyran as a starting material, followed by selective methylation and hydroxylation reactions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
2H-Pyran-2-ol, tetrahydro-3,5-dimethyl-, (3R,5S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce various ethers or esters.
科学的研究の応用
2H-Pyran-2-ol, tetrahydro-3,5-dimethyl-, (3R,5S)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 2H-Pyran-2-ol, tetrahydro-3,5-dimethyl-, (3R,5S)- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the methyl groups can affect the compound’s hydrophobic interactions and overall stability in different environments.
類似化合物との比較
Similar Compounds
Tetrahydro-2H-pyran-2-ol: A similar compound with a hydroxyl group but lacking the methyl groups.
2,2,6-Trimethyl-6-(4-methyl-3-cyclohexen-1-yl)tetrahydro-2H-pyran-3-ol: Another derivative with additional methyl and cyclohexenyl groups.
Uniqueness
2H-Pyran-2-ol, tetrahydro-3,5-dimethyl-, (3R,5S)- is unique due to its specific stereochemistry and the presence of both hydroxyl and methyl groups
特性
CAS番号 |
314021-41-5 |
|---|---|
分子式 |
C7H14O2 |
分子量 |
130.18 g/mol |
IUPAC名 |
(3R,5S)-3,5-dimethyloxan-2-ol |
InChI |
InChI=1S/C7H14O2/c1-5-3-6(2)7(8)9-4-5/h5-8H,3-4H2,1-2H3/t5-,6+,7?/m0/s1 |
InChIキー |
VLPNDZXIYIIYHM-GFCOJPQKSA-N |
異性体SMILES |
C[C@H]1C[C@H](C(OC1)O)C |
正規SMILES |
CC1CC(C(OC1)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{4-(3-Methylphenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14257888.png)
![Methanesulfonamide, N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis[1,1,1-trifluoro-(9CI)](/img/structure/B14257894.png)
![6-(2-Ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione](/img/structure/B14257896.png)
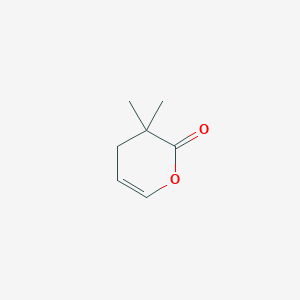
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14257903.png)
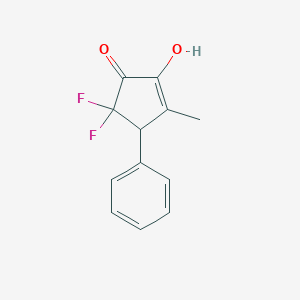
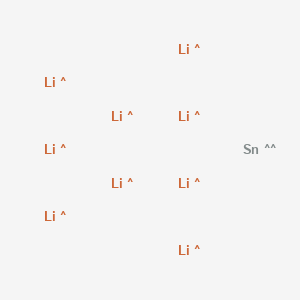
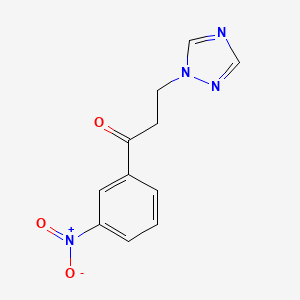
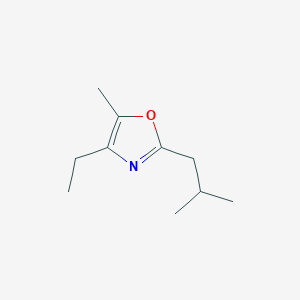
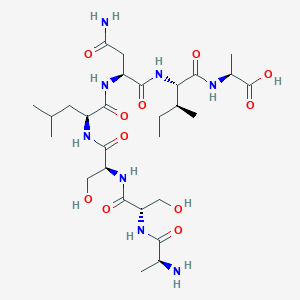
![9,12-Tetradecadienoic acid, 14-[(2R,3S)-3-ethyloxiranyl]-, (9Z,12Z)-](/img/structure/B14257951.png)
![1,2-Bis[2-(2-chloroethoxy)ethoxy]-4-(2,4,4-trimethylpentan-2-YL)benzene](/img/structure/B14257952.png)
![2,2'-(1,4-Phenylene)bis{5-cyclohexyl-6-[(2-ethylhexyl)oxy]-1,3-benzoxazole}](/img/structure/B14257965.png)
